molecular formula C16H32 B14654778 6-Pentylundec-5-ene CAS No. 51677-36-2

6-Pentylundec-5-ene

Cat. No.: B14654778
CAS No.: 51677-36-2
M. Wt: 224.42 g/mol
InChI Key: NZVMRIGBLHSHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Pentylundec-5-ene is a branched alkene characterized by an 11-carbon backbone (undecene) with a pentyl substituent at the 6th carbon and a double bond between carbons 5 and 6. The compound’s physical and chemical properties are influenced by the position of the double bond and the steric bulk of the pentyl group.

Properties

CAS No.

51677-36-2

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

6-pentylundec-5-ene

InChI

InChI=1S/C16H32/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h13H,4-12,14-15H2,1-3H3

InChI Key

NZVMRIGBLHSHNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CCCCC)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pentylundec-5-ene can be achieved through various organic synthesis methods. One common approach involves the use of alkenylation reactions, where an alkene is introduced to a suitable precursor under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the double bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of high-pressure reactors and advanced catalytic systems to ensure high yield and purity of the final product. The specific conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Pentylundec-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Pentylundec-5-ene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Pentylundec-5-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as changes in cellular signaling pathways or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Relevant compounds from the evidence are referenced where possible.

Structural Analogues and Key Differences
Table 1: Structural Comparison of 6-Pentylundec-5-ene and Related Compounds
Compound Name CAS Number Substituent Chain Length Double Bond Position Molecular Class
This compound Not provided Pentyl C₁₁ 5 Alkene
6-Methyl-(E)-3-undecene 74630-52-7 Methyl C₁₁ 3 Alkene
6-Phenyldodecane 2719-62-2 Phenyl C₁₂ N/A (alkane) Aromatic hydrocarbon
6-Phenyltetradecane 4534-55-8 Phenyl C₁₄ N/A (alkane) Aromatic hydrocarbon

Key Observations :

Substituent Effects :

  • The pentyl group in this compound introduces greater steric hindrance compared to the methyl group in 6-Methyl-(E)-3-undecene . This likely reduces solubility in polar solvents (e.g., water) and increases boiling point relative to the methyl-substituted analogue.
  • Replacing the alkyl substituent with a phenyl group (as in 6-Phenyldodecane) introduces aromaticity, enhancing stability and altering electronic properties. Such compounds may exhibit distinct UV-Vis absorption profiles .

Chain Length and Double Bond Position :

  • Longer chains (e.g., C₁₂ in 6-Phenyldodecane) increase molecular weight and van der Waals interactions, raising melting and boiling points compared to shorter-chain analogues.
  • The double bond position in alkenes affects reactivity. A terminal double bond (e.g., undec-1-ene) is more reactive in electrophilic additions than internal bonds (e.g., undec-5-ene) due to reduced steric protection .
Hypothetical Physicochemical Properties

While the evidence lacks explicit data for this compound, trends from similar compounds suggest:

  • Boiling Point : Higher than 6-Methyl-(E)-3-undecene due to increased molecular weight and branching.
  • Solubility : Lower in polar solvents compared to phenyl-substituted alkanes (e.g., 6-Phenyldodecane), which benefit from aromatic π-π interactions.
  • Reactivity : The internal double bond may render it less reactive in oxidation reactions compared to terminal alkenes but more stable under storage conditions .

Research Findings and Analytical Considerations

Analytical Methods

Per , techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) would differentiate this compound from analogues by identifying:

  • Double bond position via NMR coupling patterns.
  • Substituent identity through fragmentation patterns in MS or infrared (IR) functional group analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.